6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Ring-Opening Reactions
The compound under discussion is structurally related to trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, which, when treated with hydrazines, undergo nucleophilic ring-opening reactions. This process results in the formation of dihydropyrazoles or cyclopropane-fused pyridazinones, depending on the reaction conditions. The significance of this reaction lies in its complete regio- and diastereoselectivity, offering a method for synthesizing highly functionalized compounds with potential applications in various fields of chemical research (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Inhibition of Carbonic Anhydrase Isozymes
Another area of interest involves the investigation of sulfonamides incorporating various moieties, including aroylhydrazone and piperidinyl, as inhibitors of human carbonic anhydrase isozymes. These studies are crucial for understanding the compound's potential in medical applications, particularly in targeting tumor-associated isozymes for cancer therapy. The research demonstrated that certain derivatives exhibit low nanomolar inhibitory activity, highlighting the therapeutic promise of structurally related compounds (Alafeefy et al., 2015).
Catalytic Synthesis of Piperidines
The catalytic synthesis of piperidines from propargyl amines and cyclopropanes represents a key application in organic synthesis, showcasing the compound's relevance in constructing complex nitrogen-containing cycles. This synthesis pathway involves a tandem cyclopropane ring-opening/Conia-ene cyclization, offering access to highly functionalized piperidines. Such methodologies are instrumental in the development of new pharmacologically active compounds and materials (Lebold, Leduc, & Kerr, 2009).
Molecular Docking and Screening
Molecular docking and screening studies of novel pyridine derivatives underscore the potential of compounds structurally related to 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one in identifying ligands for target proteins. These studies provide insights into the interaction dynamics between small molecules and proteins, facilitating the discovery of new therapeutic agents (Flefel et al., 2018).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-4-2-1-3-16(17)20(29)26-11-9-14(10-12-26)13-27-19(28)8-7-18(25-27)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHCWLRTJKKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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